1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(3-Chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, often referred to as CP-5-PTCA, is an organic compound with a wide range of applications in scientific research. It is a member of the triazole family, and is used as a reagent in a variety of reactions and as a starting material for synthesizing other compounds. CP-5-PTCA has a number of unique properties that make it well suited for use in laboratory experiments, and its utility has been demonstrated in a variety of areas, including drug discovery, materials science, and biochemistry.
Scientific Research Applications
Triazole Derivatives and Pharmacological Properties
- Triazole derivatives, similar to 1-(3-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, are known for their pharmacological properties. They have been identified as having anti-convulsive activity and are potentially useful for treating epilepsy and conditions related to tension and agitation (Shelton, 1981).
Synthesis and Bioactive Compounds
- The molecule is suitable for the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. A protocol involving ruthenium-catalyzed cycloaddition has been developed to synthesize protected versions of this triazole amino acid, aiding in the creation of biologically active compounds and inhibitors (Ferrini et al., 2015).
Extraction and Chemical Reactions
- Studies have explored the extraction of hydrochloric and nitric acid using derivatives of 1,2,4-triazole, providing insights into the chemical behavior and potential applications in extraction processes (Golubyatnikova et al., 2012).
Molecular Interactions and Drug Design
- The structural and spectral properties of derivatives have been investigated to understand their binding properties with biomolecules like human serum albumin and DNA. This research is beneficial for designing novel drugs (Liu et al., 2020).
Antifungal Properties
- 1,2,3-Triazoles, including chlorophenyl derivatives, have been synthesized and evaluated for their in vitro antifungal activity against Candida strains, demonstrating significant biological activity (Lima-Neto et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-chlorophenyl)-5-propyltriazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-4-10-11(12(17)18)14-15-16(10)9-6-3-5-8(13)7-9/h3,5-7H,2,4H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDXQAHRVXCDRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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